(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone is a useful research compound. Its molecular formula is C17H9Cl3F3N5 and its molecular weight is 446.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone is a complex organic molecule with potential biological significance. Its structure includes a chlorinated phenyl group, a trifluoromethyl pyridine moiety, and a hydrazone linkage, which may contribute to its biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C13H6Cl2F3N3O
- Molecular Weight : 320.09 g/mol
- CAS Number : 338953-54-1
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and inhibitor of specific biological pathways.
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyridazine exhibit moderate to good antimicrobial activity. For instance, compounds similar to the target hydrazone have shown effectiveness against various bacterial strains. In a study evaluating pyridazine derivatives, it was found that many exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. A study on related hydrazones revealed that they could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Specifically, the presence of the hydrazone functional group has been linked to enhanced cytotoxicity against certain cancer types .
Anti-inflammatory Effects
In vitro evaluations have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the pyridine ring is thought to play a crucial role in mediating these effects by interfering with signaling pathways involved in inflammation .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed based on its functional groups:
- Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
- Hydrazone Linkage : Critical for biological activity; facilitates interactions with target biomolecules.
Properties
IUPAC Name |
6-chloro-N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3F3N5/c18-11-3-1-9(2-4-11)15(28-27-14-6-5-13(20)25-26-14)16-12(19)7-10(8-24-16)17(21,22)23/h1-8H,(H,26,27)/b28-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPWWYEHXWIIH-RWPZCVJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\NC2=NN=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.